Alisol B 23-acetate
Overview
Description
Alisol B 23-acetate is a tetracyclic triterpenoid isolated from the rhizome of Alisma orientale. It has been studied for its anti-proliferative activities against various cancer cell lines and is known for inducing apoptosis in human lung cancer cells through the mitochondrial pathway. This compound has shown potential in inhibiting cell growth in a dose- and time-dependent manner, demonstrating selectivity by sparing normal bronchial epithelial cells from cytotoxicity. The induction of apoptosis involves the decrease in mitochondrial membrane potential and an increase in reactive oxygen species levels, suggesting its action through the intrinsic apoptotic pathway (Wang et al., 2018).
Synthesis and Molecular Structure Analysis
The structural analysis of Alisol B 23-acetate has revealed interesting insights into its stability and transformation. It has been found to be unstable in certain solvents, showing a propensity for inter-transformation between alisol A 24-acetate and alisol A 23-acetate in these environments. This study highlights the delicate balance in the molecular structure of Alisol B 23-acetate, which can undergo deacetylation to yield alisol A under prolonged conditions. The crystal structure and NMR data have provided detailed information on its molecular framework (Makabel et al., 2008).
Chemical Reactions and Properties
Alisol B 23-acetate has been the subject of chemical modification studies aiming to enhance its cytotoxic activity. Various analogues synthesized from this compound have shown significant antitumor activities, suggesting the presence of functional groups in its structure that are pivotal for its biological activity. These studies indicate the potential for chemical modifications to enhance or modify the therapeutic properties of Alisol B 23-acetate (Lee et al., 2002).
Scientific Research Applications
1. Renal Ischemia-Reperfusion Injury
- Application : AB23A, a naturally occurring FXR agonist, has been found to protect against renal ischemia-reperfusion injury .
- Methods : In vitro and in vivo FXR activation was determined by a dual-luciferase assay, docking analysis, site-directed mutagenesis, and whole kidney transcriptome analysis .
- Results : AB23A treatment significantly attenuated renal ischemia-reperfusion-induced acute kidney injury (AKI) in wild-type mice but not in FXR knockout mice .
2. Hydrolysis in Humans
- Application : AB23A, a major bioactive constituent in the Chinese herb Zexie (Rhizoma Alismatis), can be readily hydrolyzed to form alisol B in human plasma, intestinal and hepatic preparations .
- Methods : The hydrolytic pathways of AB23A in human plasma and tissue preparations were investigated using a Q-Exactive quadrupole-Orbitrap mass spectrometer and LC-UV .
- Results : Human butyrylcholinesterase and human carboxylesterases played key roles in AB23A hydrolysis in human plasma and tissue preparations, respectively .
3. Cardiovascular Diseases and Obesity
- Application : AB23A has been proven to effectively treat cardiovascular diseases and improve vascular smooth muscle cells’ biological behavior by regulating macrophage lipid metabolism .
4. Anti-Proliferative Activities
- Application : AB23A has been reported to exert anti-proliferative activities in human colon, ovarian, and gastric cancer cells .
5. Intestinal Permeability
- Application : AB23A has been demonstrated to inhibit intestinal permeability by regulating tight junction-related proteins .
6. Colitis-Associated Colorectal Cancer
- Application : AB23A has been found to ameliorate Azoxymethane/Dextran Sodium Sulfate-Induced Male Murine Colitis-Associated Colorectal Cancer by modulating the composition of gut microbiota and improving intestinal barrier .
- Methods : The potential prevention of AB23A in male mouse models of azoxymethane (AOM) and dextran sulfate sodium (DSS)-induced CAC was investigated .
- Results : AB23A intervention alleviated the body weight loss, disease activity index, colon tumor load, tissue injury, and inflammatory cytokine changes in CAC mice . AB23A intervention leads to remarkable reductions in the activation of TLR, NF-κB and MAPK .
7. Intestinal Barrier Dysfunction
- Application : AB23A has been found to ameliorate Lipopolysaccharide-Induced Intestinal Barrier Dysfunction by inhibiting TLR4-NOX1/ROS signaling pathway in Caco-2 Cells .
- Methods : The protective effects of AB23A on intestinal barrier dysfunction and the mechanisms for restoring intestinal barrier dysfunction in LPS-stimulated Caco-2 monolayers were evaluated .
- Results : AB23A attenuated the inflammation by reducing pro-inflammatory cytokines production like IL-6, TNF-α, IL-1β, and prevented the paracellular permeability by inhibiting the disruption of TJ in LPS-induced Caco-2 monolayers after treated with LPS . AB23A also inhibited LPS-induced TLR4, NOX1 overexpression and subsequent ROS generation in Caco-2 monolayers .
8. Obesity Management
- Application : AB23A has demonstrated efficacy in addressing metabolic disorders, suggesting its potential as a therapeutic agent in obesity management .
9. Colitis-Associated Colorectal Cancer
- Application : AB23A has been found to ameliorate Azoxymethane/Dextran Sodium Sulfate-Induced Male Murine Colitis-Associated Colorectal Cancer by modulating the composition of gut microbiota and improving intestinal barrier .
- Methods : The potential prevention of AB23A in male mouse models of azoxymethane (AOM) and dextran sulfate sodium (DSS)-induced CAC was investigated .
- Results : AB23A intervention alleviated the body weight loss, disease activity index, colon tumor load, tissue injury, and inflammatory cytokine changes in CAC mice . AB23A intervention leads to remarkable reductions in the activation of TLR, NF-κB and MAPK .
10. Intestinal Barrier Dysfunction
- Application : AB23A has been found to ameliorate Lipopolysaccharide-Induced Intestinal Barrier Dysfunction by inhibiting TLR4-NOX1/ROS signaling pathway in Caco-2 Cells .
- Methods : The protective effects of AB23A on intestinal barrier dysfunction and the mechanisms for restoring intestinal barrier dysfunction in LPS-stimulated Caco-2 monolayers were evaluated .
- Results : AB23A attenuated the inflammation by reducing pro-inflammatory cytokines production like IL-6, TNF-α, IL-1β, and prevented the paracellular permeability by inhibiting the disruption of TJ in LPS-induced Caco-2 monolayers after treated with LPS . AB23A also inhibited LPS-induced TLR4, NOX1 overexpression and subsequent ROS generation in Caco-2 monolayers .
11. Cardiovascular Diseases and Obesity
Safety And Hazards
When handling Alisol B 23-acetate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
properties
IUPAC Name |
[(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O5/c1-18(16-23(36-19(2)33)27-29(5,6)37-27)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27-,30+,31+,32+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOAQXKIIGTTRE-JSWHPQHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]([C@@H]1C(O1)(C)C)OC(=O)C)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(CC2)C)C)(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alisol B 23-acetate | |
CAS RN |
26575-95-1 | |
Record name | ALISOL B 23-ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72Y3NE3ZV8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.